(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylmethylidene thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- (5E)-5-{[5-(4-Methylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Uniqueness
The presence of the 4-chlorophenyl group in (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one distinguishes it from similar compounds. This group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its bioactivity and therapeutic potential.
Properties
Molecular Formula |
C21H11ClF3NO2S2 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H11ClF3NO2S2/c22-13-7-5-12(6-8-13)17-10-9-14(28-17)11-18-19(27)26(20(29)30-18)16-4-2-1-3-15(16)21(23,24)25/h1-11H/b18-11+ |
InChI Key |
ZVEVOAQYRNAPSM-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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